

Spectroscopic Analysis of 2,6-Dimethylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylpyridin-4-amine

Cat. No.: B184052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-Dimethylpyridin-4-amine** (CAS No. 3512-80-9), a crucial building block in pharmaceutical and agrochemical research. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such spectra, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The empirical formula for **2,6-Dimethylpyridin-4-amine** is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol .^[1] The spectroscopic data presented below provides a detailed fingerprint of this molecule, essential for its identification and characterization in various research and development applications.

¹H NMR Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR spectral data for **2,6-Dimethylpyridin-4-amine**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Data

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The table below details the ¹³C NMR spectral data for **2,6-Dimethylpyridin-4-amine**.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

IR Spectroscopy Data

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is a powerful tool for identifying functional groups. The characteristic IR absorption bands for **2,6-Dimethylpyridin-4-amine** are presented below.

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The mass spectrum for **2,6-Dimethylpyridin-4-amine** was obtained by electron ionization (EI).[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
122	100	[M] ⁺ (Molecular Ion)
121	85	[M-H] ⁺
107	20	[M-CH ₃] ⁺
79	15	
53	10	

Experimental Protocols

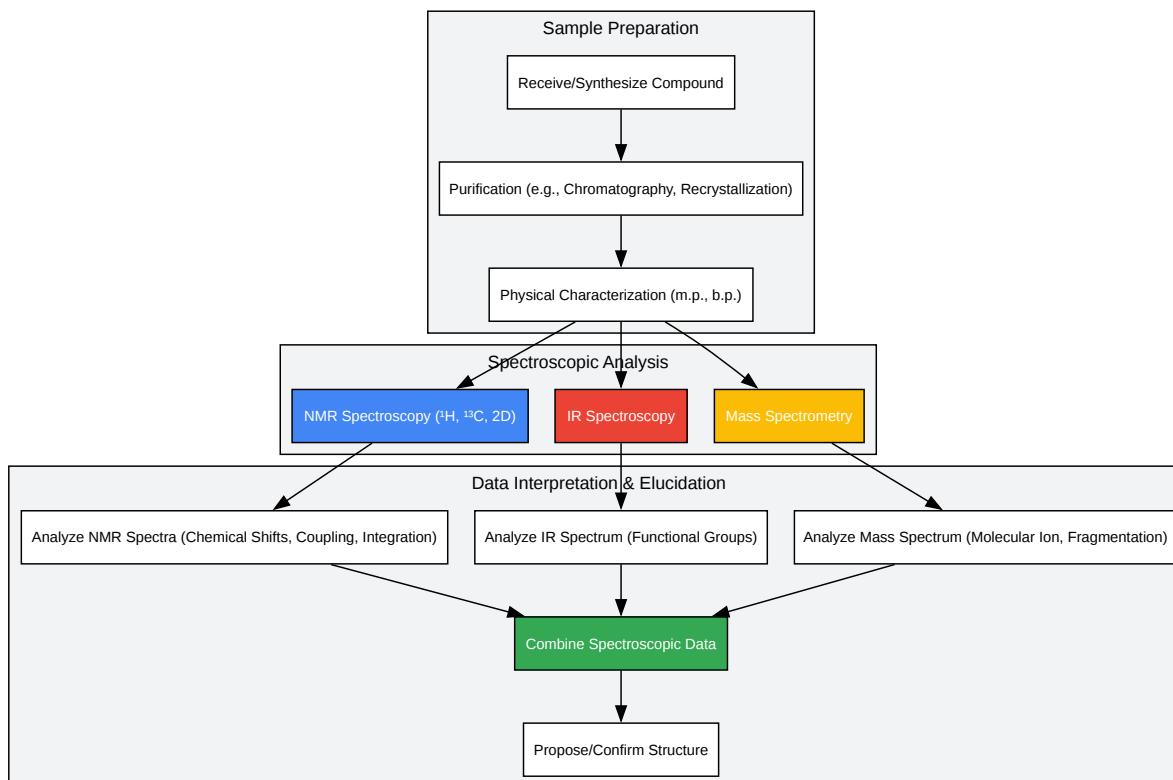
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Dimethylpyridin-4-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **2,6-Dimethylpyridin-4-amine** sample directly onto the ATR crystal.


- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high-vacuum source.^[1] This causes the molecule to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and protocols for **2,6-Dimethylpyridin-4-amine**. For more in-depth analysis or for use in regulated environments,

further experimental work and validation are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridinamine, 2,6-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Dimethylpyridin-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184052#spectroscopic-data-nmr-ir-ms-of-2-6-dimethylpyridin-4-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com